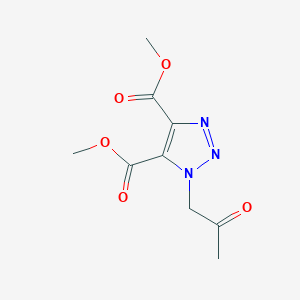

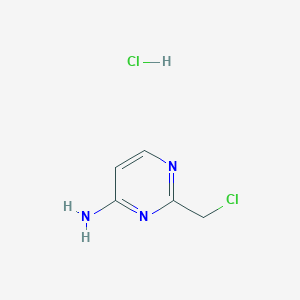

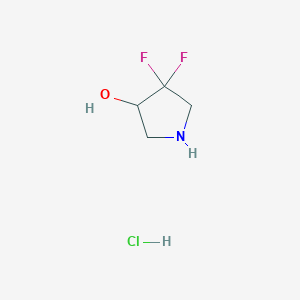

dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Overview

Description

“Dimethyl (1-diazo-2-oxopropyl)phosphonate” and “dimethyl (2-oxopropyl)phosphonate” are chemical compounds used in organic synthesis . They are often used as reagents in the Horner–Wadsworth–Emmons olefination reaction .

Synthesis Analysis

The synthesis of these compounds involves several steps. For instance, the synthesis of “dimethyl (1-diazo-2-oxopropyl)phosphonate” involves the reaction of an aldehyde with a cyanoacid derivative and the Ohira-Bestmann reagent . The synthesis of “dimethyl (2-oxopropyl)phosphonate” can involve the acylation of methylphosphonates or the Michaelis–Arbuzov reaction of haloacetones with trialkyl phosphites .

Molecular Structure Analysis

The molecular formula for “dimethyl (1-diazo-2-oxopropyl)phosphonate” is C5H9N2O4P . For “dimethyl (2-oxopropyl)phosphonate”, the molecular formula is C5H11O4P .

Chemical Reactions Analysis

These compounds are involved in various chemical reactions. For example, “dimethyl (1-diazo-2-oxopropyl)phosphonate” is used in the synthesis of ethynyl compounds from aldehydes . “Dimethyl (2-oxopropyl)phosphonate” is used in the synthesis of phosphorylated heterocycles .

Physical And Chemical Properties Analysis

“Dimethyl (1-diazo-2-oxopropyl)phosphonate” is a liquid with a refractive index of 1.439 and a density of 1.202 g/mL at 25 °C . “Dimethyl (2-oxopropyl)phosphonate” is also a liquid, with a refractive index of 1.439 and a density of 1.202 g/mL at 25 °C .

Scientific Research Applications

1. Inhibition Properties Against Xanthine Oxidase

A study by Yagiz et al. (2021) explored the synthesis of various dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate derivatives and examined their inhibition properties on xanthine oxidase (XO) activity. The derivatives exhibited significant inhibition activities, suggesting potential applications in the treatment of diseases related to XO enzyme overactivity (Yagiz et al., 2021).

2. Novel Synthesis Methods

Karami et al. (2015) reported a novel synthesis of dimethyl 4,5-dihydro-5-aryl-[1,2,4]triazolo[1,5-a]pyrimidine-6,7-dicarboxylates using silica sodium carbonate as a solid base catalyst. This methodology provides a more environmentally benign approach to synthesizing such compounds (Karami et al., 2015).

3. Antiviral Activity

Research by Modzelewska-Banachiewicz and Kamińska (2001) examined the antiviral activity of products derived from dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate. They found that certain derivatives exhibited moderate virucidal activity and could inhibit the absorption of viruses to susceptible cells (Modzelewska-Banachiewicz & Kamińska, 2001).

4. Covalent Plasticizers Synthesis

Earla and Braslau (2014) utilized copper-free azide-alkyne click chemistry to covalently modify polyvinyl chloride (PVC), creating phthalate plasticizer mimics such as dimethyl-1H-triazole-4,5-dicarboxylate. This innovative approach could offer an alternative to traditional plasticizers, reducing health and environmental risks (Earla & Braslau, 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

dimethyl 1-(2-oxopropyl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O5/c1-5(13)4-12-7(9(15)17-3)6(10-11-12)8(14)16-2/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWCJAOAQTWQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=C(N=N1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1459618.png)

![1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine](/img/structure/B1459627.png)

![Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1459628.png)

![Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate](/img/structure/B1459630.png)

![Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459633.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1459638.png)